Tat-beclin 1 (Tat-BECN1)

Beschreibung

Significance of Autophagy in Cellular Biology

Autophagy, a term derived from Greek meaning "self-eating," is an evolutionarily conserved and fundamental catabolic process crucial for cellular, tissue, and organismal homeostasis. mdpi.commicrobialcell.com It is a cellular quality control mechanism that involves the degradation and recycling of cellular components, such as damaged organelles, misfolded proteins, and macromolecules. mdpi.combio-techne.comwikipedia.org This process allows cells to eliminate potentially harmful materials, clear intracellular pathogens, and recycle essential resources, particularly during periods of stress like nutrient starvation. mdpi.comwikipedia.org

The process of macroautophagy, the most studied form of autophagy, involves the formation of a double-membraned vesicle known as an autophagosome, which engulfs cytoplasmic cargo. bio-techne.comfrontiersin.org This autophagosome then fuses with a lysosome to form an autolysosome, where the captured contents are broken down by lysosomal enzymes. researchgate.net

Beyond its housekeeping role, autophagy is integral to a wide array of physiological functions, including development, differentiation, immunity, and aging. microbialcell.comnih.gov Given its central role in maintaining cellular health, the dysfunction or dysregulation of the autophagy pathway has been implicated in a variety of human diseases, including neurodegenerative disorders, cancer, and infectious diseases. mdpi.comwikipedia.orgfrontiersin.org

Role of Beclin 1 in Autophagy Pathway Initiation

The Beclin 1 protein is a central and essential regulator in the initiation of the autophagy pathway. frontiersin.orgnih.gov It is the mammalian ortholog of the yeast protein Atg6 and functions as a critical component of a protein complex that kickstarts the formation of the autophagosome. frontiersin.orgnih.gov Beclin 1 acts as a scaffold, bringing together other key proteins to form the Class III phosphatidylinositol 3-kinase (PI3KC3) complex. nih.govnih.gov This complex is responsible for producing phosphatidylinositol 3-phosphate (PI3P), a lipid that marks the site for autophagosome nucleation. nih.gov

The function of Beclin 1 is tightly regulated through its multiple protein domains and its interaction with a network of other proteins. bio-techne.comfrontiersin.org It contains three primary structural domains: a Bcl-2 homology 3 (BH3) domain, a central coiled-coil domain (CCD), and an evolutionarily conserved domain (ECD). bio-techne.comfrontiersin.org

Key regulatory interactions include:

Inhibition by Bcl-2: Under normal conditions, anti-apoptotic proteins like Bcl-2 and Bcl-xL can bind to the BH3 domain of Beclin 1. bio-techne.comnih.gov This interaction inhibits autophagy by preventing Beclin 1 from participating in the PI3KC3 complex. nih.gov

Activation Complex Formation: For autophagy to be initiated, Beclin 1 must dissociate from Bcl-2 and form a core complex with the lipid kinase Vps34 and its regulatory subunit Vps15. bio-techne.comnih.gov This core complex is further modulated by other proteins, such as Atg14L and UVRAG, which direct its function in either autophagosome formation or maturation. nih.govnih.gov

Beclin 1's position at the crossroads of autophagy and apoptosis (programmed cell death) highlights its importance as a molecular switch that influences cell fate. frontiersin.org Its expression is often reduced in certain cancers, and it is considered a haploinsufficient tumor suppressor, meaning that a loss of even one copy of its gene can promote tumor development. nih.gov

Rationale for Specific Autophagy Modulators in Research

The critical role of autophagy in both health and disease has made its pharmacological modulation a significant area of research for therapeutic development. ijbs.comfrontiersin.orgfrontiersin.org The ability to either enhance or inhibit autophagy could offer new treatments for a range of conditions, from neurodegenerative diseases where the clearance of protein aggregates is beneficial, to cancers where autophagy may help tumor cells survive. wikipedia.orgfrontiersin.org

However, a major challenge has been the lack of specificity of many existing autophagy-modulating compounds. frontiersin.org For example, rapamycin (B549165), a widely used autophagy inducer, acts by inhibiting the mTORC1 complex, a central regulator of cell growth and metabolism that has numerous other functions beyond autophagy. frontiersin.orgnih.gov This lack of specificity can lead to off-target effects. nih.gov Consequently, there is a strong rationale for developing specific autophagy modulators that can fine-tune the pathway with greater precision. frontiersin.orgtandfonline.com

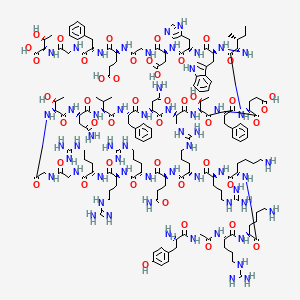

A promising strategy has been to target the core autophagy machinery directly. This has led to the development of Tat-beclin 1 (Tat-BECN1) , a synthetic peptide designed as a specific autophagy inducer. frontiersin.org Tat-BECN1 is derived from a key functional region of the Beclin 1 protein and is fused to the cell-penetrating Tat peptide from the HIV-1 virus, which allows it to enter cells. nih.govmdpi.com

The mechanism of Tat-BECN1 involves directly targeting components of the autophagy pathway. Research indicates it interacts with Beclin 1 and disrupts its interaction with a negative regulator called GAPR-1 (also known as GLIPR2), which normally sequesters Beclin 1 at the Golgi apparatus. frontiersin.orgmdpi.comnovusbio.com By releasing Beclin 1, Tat-BECN1 promotes its participation in the PI3KC3 complex, thereby specifically inducing autophagy. frontiersin.org Studies suggest this induction occurs in a manner that is independent of the mTORC1 pathway. frontiersin.org

The specificity of Tat-BECN1 has made it a valuable tool in research, demonstrating potential benefits in a variety of preclinical models.

Table 1: Summary of Tat-beclin 1 Research Findings

| Disease/Model Area | Observed Effect of Tat-beclin 1 | Reference |

|---|---|---|

| Neurodegenerative Disease Models | Promoted degradation of amyloid fibrils and reduced accumulation of polyglutamine expansion protein aggregates. Ameliorated memory deficits in a mouse model of amnesia by improving neuronal structure and mitochondrial function. | frontiersin.orgmedchemexpress.comacs.org |

| Infectious Disease Models | Decreased replication of several pathogens, including HIV-1, Sindbis virus, chikungunya virus, and West Nile virus (WNV). | frontiersin.orgmdpi.commedchemexpress.com |

| Cancer Models | Inhibited the growth of HER2-positive human breast tumor xenografts in mice. | pnas.org |

| Metabolic Disease Models | Showed potential in ameliorating metabolic dysfunction-associated steatotic liver disease (MASLD) by enhancing hepatic autophagy and reducing lipid accumulation in liver cells. | nih.govmdpi.com |

| Cardiovascular Models | Partially rescued mitochondrial autophagy and reduced mitochondrial oxidative stress in a model of heart failure. | novusbio.com |

These findings highlight the therapeutic potential of specifically targeting the Beclin 1-mediated autophagy pathway and underscore the value of developing precise pharmacological tools like Tat-BECN1 to study and manipulate this fundamental cellular process.

Eigenschaften

Molekularformel |

C164H251N57O45 |

|---|---|

Molekulargewicht |

3741.1 g/mol |

IUPAC-Name |

(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[2-[(2S,3R)-1-[[(2S)-1-[[(2S,5S,6S)-5-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-6-hydroxy-3,4-dioxo-1-phenylheptan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]hydrazinyl]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(1S,2S)-1-carboxy-2-hydroxypropyl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C164H251N57O45/c1-9-83(4)129(221-220-116(69-92-74-190-97-38-20-19-37-95(92)97)154(261)211-112(70-93-75-183-81-196-93)152(259)213-115(73-127(238)239)139(246)194-79-122(231)199-106(52-55-125(234)235)147(254)210-110(67-89-33-15-11-16-34-89)138(245)195-80-124(233)217-132(87(8)224)158(265)266)156(263)208-108(53-56-126(236)237)149(256)209-109(66-88-31-13-10-14-32-88)133(240)134(241)130(85(6)222)219-135(242)84(5)197-150(257)113(71-118(169)227)212-151(258)111(68-90-35-17-12-18-36-90)214-155(262)128(82(2)3)218-153(260)114(72-119(170)228)215-157(264)131(86(7)223)216-123(232)77-191-120(229)76-193-137(244)98(41-25-59-184-159(171)172)200-143(250)102(43-27-61-186-161(175)176)204-145(252)104(45-29-63-188-163(179)180)206-148(255)107(51-54-117(168)226)207-146(253)105(46-30-64-189-164(181)182)205-144(251)103(44-28-62-187-162(177)178)203-142(249)101(40-22-24-58-166)202-141(248)100(39-21-23-57-165)201-140(247)99(42-26-60-185-160(173)174)198-121(230)78-192-136(243)96(167)65-91-47-49-94(225)50-48-91/h10-20,31-38,47-50,74-75,81-87,96,98-116,128-132,190,220-225H,9,21-30,39-46,51-73,76-80,165-167H2,1-8H3,(H2,168,226)(H2,169,227)(H2,170,228)(H,183,196)(H,191,229)(H,192,243)(H,193,244)(H,194,246)(H,195,245)(H,197,257)(H,198,230)(H,199,231)(H,200,250)(H,201,247)(H,202,248)(H,203,249)(H,204,252)(H,205,251)(H,206,255)(H,207,253)(H,208,263)(H,209,256)(H,210,254)(H,211,261)(H,212,258)(H,213,259)(H,214,262)(H,215,264)(H,216,232)(H,217,233)(H,218,260)(H,219,242)(H,234,235)(H,236,237)(H,238,239)(H,265,266)(H4,171,172,184)(H4,173,174,185)(H4,175,176,186)(H4,177,178,187)(H4,179,180,188)(H4,181,182,189)/t83-,84-,85+,86+,87+,96+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,111+,112+,113+,114+,115+,116+,128+,129+,130+,131+,132+/m1/s1 |

InChI-Schlüssel |

FSKPEHWWUJTOTL-IWBSFTRFSA-N |

Isomerische SMILES |

CC[C@@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C(=O)[C@H]([C@H](C)O)NC(=O)[C@@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@H](C)O)NC(=O)CNC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N)NN[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC6=CN=CN6)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)NCC(=O)N[C@@H]([C@H](C)O)C(=O)O |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N)NNC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CN=CN6)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC7=CC=CC=C7)C(=O)NCC(=O)NC(C(C)O)C(=O)O |

Herkunft des Produkts |

United States |

Molecular Mechanisms of Tat Beclin 1 Action

Tat-Beclin 1 as a Specific Autophagy Inducer

Tat-beclin 1 is recognized as a potent and specific inducer of autophagy. nih.gov It was developed from a region of the essential autophagy protein Beclin 1 that is involved in binding to the HIV-1 protein Nef. nih.gov This peptide consists of two key parts: the HIV-1 Tat protein transduction domain, which allows it to penetrate cells, and an 18-amino acid sequence derived from Beclin 1 that is crucial for its autophagy-inducing activity. nih.gov

Unlike general autophagy activators such as rapamycin (B549165), which primarily acts by inhibiting the mTORC1 pathway, Tat-beclin 1 is widely regarded as an mTORC1-independent autophagy activator. nih.gov Studies have shown that treatment with Tat-beclin 1 does not affect the phosphorylation status of downstream targets of mTORC1, such as the ribosomal protein S6 (RPS6) or its kinase (RPS6KB1). nih.gov This specificity allows for the induction of autophagy without the broad pleiotropic effects associated with mTORC1 inhibition. bio-techne.com The induction of autophagy by Tat-beclin 1 is dependent on core autophagy genes, such as Atg5 and Atg7, confirming its action through the canonical autophagy pathway. frontiersin.orgresearchgate.net

Interaction with Class III PI3K Complexes

The primary molecular target of Tat-beclin 1 is the Beclin 1 protein itself, a core component of the two distinct Class III PI3K complexes: Complex 1 (PI3KC3-C1) and Complex 2 (PI3KC3-C2). nih.govnih.gov These complexes are crucial for the generation of phosphatidylinositol 3-phosphate (PI3P), a lipid that is essential for the nucleation and maturation of autophagosomes. mdpi.com Beclin 1 acts as a scaffold within these complexes, and its interaction with other proteins dictates the complex's activity and cellular function. nih.gov

The Class III PI3K-C1 complex, which contains Beclin 1, Vps34, Vps15, and Atg14L, is primarily involved in the initiation of autophagy, specifically the nucleation of the autophagosome. mdpi.comfrontiersin.org Tat-beclin 1 directly enhances the lipid kinase activity of the PI3KC3-C1 complex. researchgate.net By targeting Beclin 1 within this complex, the peptide promotes the formation of autophagosomes. nih.govresearchgate.net

The Class III PI3K-C2 complex consists of Beclin 1, Vps34, Vps15, and UVRAG. mdpi.comfrontiersin.org This complex is involved in later stages of autophagy, such as autophagosome maturation, as well as in other cellular processes like endocytosis. nih.govmdpi.com Research indicates that Tat-beclin 1 does not discriminate between the two complexes, activating PI3KC3-C2 in addition to PI3KC3-C1, at least in in-vitro settings. nih.govresearchgate.net This non-specific activation of both complexes may account for some of the autophagy-independent effects observed with Tat-beclin 1 treatment, such as the promotion of endocytosis. nih.gov

Vps34 is the catalytic subunit of the Class III PI3K complexes, responsible for phosphorylating phosphatidylinositol (PtdIns) to generate PI3P. nih.govucl.ac.uk The activity of Vps34 is tightly regulated and is essential for autophagy. researchgate.net Tat-beclin 1 has been shown to directly increase the lipid kinase activity of Vps34 within the Class III PI3K complexes. nih.govresearchgate.net This enhancement of Vps34 activity leads to an increased local production of PI3P, a critical signal for the recruitment of downstream autophagy effectors to the nascent autophagosome membrane. mdpi.com The induction of autophagy by Tat-beclin 1 can be blocked by inhibitors of Vps34, such as 3-methyladenine (B1666300) (3-MA), highlighting the critical role of Vps34 activation in the peptide's mechanism. frontiersin.org

For the Class III PI3K complexes to function correctly, they must be recruited to specific membrane locations, such as the endoplasmic reticulum, where autophagosome formation begins. pnas.org Structural analyses have revealed that the region of Beclin 1 from which the Tat-beclin 1 peptide is derived (part of the BARA domain) is critical for the membrane targeting of the complexes. nih.govresearchgate.net Tat-beclin 1 enhances the association of the Class III PI3K complexes with membranes. nih.govresearchgate.net A proposed "domain-swapping" model speculates that the peptide competes with the corresponding region within the full-length Beclin 1 protein, promoting a conformational change that facilitates the interaction of the complex with lipid membranes. nih.gov

Engagement with Beclin 1 Protein Targets

Beyond its direct interaction with Beclin 1 within the PI3K complexes, Tat-beclin 1 also engages other proteins that regulate Beclin 1 function. A key identified target is the Golgi-Associated Plant Pathogenesis-Related protein 1 (GAPR-1), also known as GLIPR2. nih.govmedchemexpress.commerckmillipore.com

GAPR-1 is a negative regulator of autophagy that sequesters Beclin 1 at the Golgi apparatus, thereby preventing its participation in the PI3K complexes and inhibiting autophagy initiation. frontiersin.orgnih.gov Tat-beclin 1 competitively binds to GAPR-1, disrupting the GAPR-1-Beclin 1 interaction. bio-techne.comnovusbio.com This releases Beclin 1 from the Golgi, allowing it to incorporate into active Class III PI3K complexes and induce autophagy. frontiersin.org However, GAPR-1 is not the sole target, as Tat-beclin 1 can still induce autophagy in cells lacking GAPR-1, indicating that its direct action on the PI3K complexes is a primary mechanism. frontiersin.org

Other proteins that have been found to interact with both Beclin 1 and the Tat-beclin 1 peptide include the endosomal toll-like receptors TLR7 and TLR9. nih.govfrontiersin.org While these interactions have been identified, their precise role in the context of Tat-beclin 1-induced autophagy is still under investigation. nih.gov

Data Tables

Table 1: Key Molecular Interactions of Tat-Beclin 1

| Interacting Molecule | Role of Molecule | Effect of Tat-Beclin 1 Interaction |

|---|---|---|

| Beclin 1 | Core scaffold of Class III PI3K complexes | Directly binds and activates Beclin 1-containing complexes. nih.gov |

| Class III PI3K-C1 | Autophagy initiation complex | Activates complex, promoting autophagosome nucleation. researchgate.net |

| Class III PI3K-C2 | Autophagosome maturation & endocytosis complex | Activates complex. nih.govresearchgate.net |

| Vps34 | Catalytic subunit of PI3K complexes (lipid kinase) | Increases Vps34 lipid kinase activity, boosting PI3P production. nih.govresearchgate.net |

| GAPR-1 (GLIPR2) | Negative regulator of autophagy | Competitively binds GAPR-1, releasing Beclin 1 from inhibition. nih.govfrontiersin.orgmerckmillipore.com |

| TLR7 / TLR9 | Endosomal toll-like receptors | Interacts with both, but the functional consequence for autophagy is not fully determined. nih.govfrontiersin.org |

Table 2: Functional Outcomes of Tat-Beclin 1 Action on PI3K Complexes

| Mechanism | Detailed Finding | Supporting Research |

|---|---|---|

| Specificity | Induces autophagy independently of the mTORC1 signaling pathway. | Does not alter phosphorylation of mTORC1 downstream targets. nih.gov |

| Kinase Activation | Directly increases the lipid kinase activity of both Class III PI3K-C1 and -C2 complexes. | Demonstrated in vitro with purified complexes. researchgate.net |

| Membrane Targeting | Promotes the association of Class III PI3K complexes with lipid membranes. | Supported by fluorescence microscopy and biochemical assays. nih.govresearchgate.net |

| Protein Disruption | Releases Beclin 1 from its inhibitory interaction with GAPR-1 at the Golgi. | Confirmed via proteomic screens and binding assays. nih.govfrontiersin.org |

Interaction with GLIPR2/GAPR-1

A primary target of Tat-beclin 1 is the Golgi-associated plant pathogenesis-related protein 1 (GAPR-1), also known as GLIPR2 sigmaaldrich.commedchemexpress.comnih.gov. GAPR-1 functions as a negative regulator of autophagy by sequestering Beclin 1 at the Golgi apparatus, thereby preventing its participation in the formation of autophagosomes nih.govfrontiersin.orgnih.govfrontiersin.org.

Under normal conditions, GAPR-1 tethers Beclin 1 to the Golgi membrane, keeping it in an inactive state regarding autophagy initiation nih.govfrontiersin.orgnih.gov. Tat-beclin 1 competitively binds to GAPR-1, disrupting the GAPR-1-Beclin 1 interaction sigmaaldrich.comnih.gov. This competitive binding is a crucial step in liberating Beclin 1 from its inhibitory localization.

By displacing Beclin 1 from GAPR-1, Tat-beclin 1 facilitates the release of Beclin 1 from the Golgi pool into the cytoplasm nih.govnih.govfrontiersin.orgresearchgate.net. This release is a critical event, as it allows Beclin 1 to translocate to other cellular locations where it can actively participate in the nucleation of autophagosomes nih.govfrontiersin.org. Studies have shown that in the presence of Tat-beclin 1, the amount of Beclin 1 in the Golgi fraction decreases, indicating its successful mobilization nih.gov.

Direct Interaction with Beclin 1 BARA Domain

Beyond its interaction with GAPR-1, Tat-beclin 1 also directly engages with the Beclin 1 protein itself, specifically within its BARA (β-α repeated, autophagy-specific) domain nih.govfrontiersin.orgnih.gov. This domain is crucial for the function of Beclin 1 in autophagy nih.gov.

The peptide sequence of Tat-beclin 1 mimics the first β-sheet of the Beclin 1 BARA domain frontiersin.orgnih.govfrontiersin.org. A proposed "domain-swapping" model suggests that Tat-beclin 1 competes with the endogenous Beclin 1 BARA β-sheet 1 for binding to the rest of the BARA domain frontiersin.org. This competitive interaction is thought to induce a conformational change in the Beclin 1 protein.

This competition and subsequent conformational change are believed to promote the exposure of the BARA β-sheet 1, facilitating its association with membranes frontiersin.org. Structural analyses have indicated that this region of Beclin 1 is critical for the membrane targeting of the Class III PI3K complexes, which are essential for autophagy initiation nih.govfrontiersin.orgresearchgate.net. By promoting this membrane association, Tat-beclin 1 enhances the kinase activity of these complexes nih.govfrontiersin.orgresearchgate.net.

Autophagy Induction Mechanism: mTORC1-Independence

A significant feature of Tat-beclin 1-induced autophagy is its independence from the mTORC1 (mammalian target of rapamycin complex 1) pathway nih.govfrontiersin.org. The mTORC1 pathway is a central regulator of cell growth and metabolism, and its inhibition is a common trigger for autophagy bio-techne.com.

However, Tat-beclin 1 appears to bypass this major regulatory hub. Studies have shown that treatment with Tat-beclin 1 does not affect the phosphorylation status of downstream targets of mTORC1, such as RPS6 and RPS6KB1 nih.govfrontiersin.org. This indicates that Tat-beclin 1 activates a distinct, mTORC1-independent signaling cascade to induce autophagy nih.govportlandpress.comahajournals.org. This characteristic distinguishes Tat-beclin 1 from many other autophagy inducers, such as rapamycin, and highlights its specific mechanism of action that directly targets the core autophagy machinery frontiersin.orgbio-techne.com.

| Target Protein | Interaction with Tat-beclin 1 | Consequence of Interaction |

| GLIPR2/GAPR-1 | Competitive binding | Displacement of Beclin 1 from the Golgi apparatus sigmaaldrich.comnih.govnih.gov |

| Beclin 1 | Binds to the BARA domain, competing with β-sheet 1 | Promotes membrane association and activation of Class III PI3K complexes frontiersin.orgresearchgate.net |

| Autophagy Pathway | Involvement in Tat-beclin 1 Action | Supporting Evidence |

| mTORC1-dependent | Independent | No change in the phosphorylation of mTORC1 downstream targets (RPS6, RPS6KB1) nih.govfrontiersin.org |

Autophagy Gene Dependency of Tat-Beclin 1 Function (e.g., Atg5, Atg7, Atg12, Atg16L1)

The function of Tat-beclin 1 as an autophagy inducer is critically dependent on the integrity of the core autophagy machinery. Research has consistently demonstrated that the biological effects of Tat-beclin 1 are significantly diminished or completely abrogated in the absence of essential autophagy-related genes (Atg), such as Atg5, Atg7, Atg12, and Atg16L1. frontiersin.orgnih.gov These genes encode proteins that form the backbone of the ubiquitin-like conjugation systems essential for the formation and elongation of the autophagosome.

The induction of autophagy by Tat-beclin 1 requires these fundamental components. nih.gov Studies have shown that the depletion of Beclin 1, Atg5, or Atg7 markedly reduces the autophagic activity stimulated by the peptide. nih.gov For instance, in HeLa cells, siRNA knockdown of ATG7 or beclin 1 resulted in a significant decrease in the number of autophagosomes formed following Tat-beclin 1 treatment. google.com This highlights that Tat-beclin 1 functions through the canonical autophagy pathway, which relies on these key proteins.

The ATG12-ATG5-ATG16L1 complex, which acts as an E3-like ligase to facilitate the lipidation of LC3, is indispensable for the elongation of the autophagosome membrane. frontiersin.orgresearchgate.net The dependence of Tat-beclin 1 on these specific genes confirms its role in activating this established pathway.

Detailed Research Findings:

Atg5 and Atg7: The necessity of Atg5 and Atg7 for Tat-beclin 1's function has been validated across various models. The peptide's ability to selectively eliminate memory CD4+ T cells latently infected with HIV-1 is dependent on both Atg5 and Atg7. frontiersin.orgnih.gov Similarly, the antiviral effects of Tat-beclin 1 against pathogens like Sindbis virus and its antibacterial activity against L. monocytogenes are abolished upon the deletion of Atg5. nih.govgoogle.com In the context of cardiovascular health, Tat-beclin 1 was found to mitigate myocardial reperfusion injury in wild-type mice, but this protective effect was absent in mice with a cardiomyocyte-specific knockout of Atg7. nih.govresearchgate.net Furthermore, Tat-beclin 1-induced autosis, a form of autophagy-dependent cell death, is effectively blocked by the knockdown of Atg7. mdpi.com

Atg12: The role of Atg12 is also crucial for specific functions of Tat-beclin 1. In macrophages, the peptide's ability to regulate the degradation of lipid droplets was shown to be dependent on both Atg7 and Atg12. frontiersin.orgnih.gov

Atg16L1: The deletion of Atg16L1 has been shown to impair the efficacy of Tat-beclin 1 in clearing protein aggregates. Specifically, in HeLa cells, the degradation of mutant huntingtin aggregates induced by Tat-beclin 1 was decreased when Atg16L1 was deleted. frontiersin.orgnih.gov Interestingly, some functions of Tat-beclin 1 appear to be independent of Atg16L1. For example, at concentrations not sufficient to induce full autophagy, Tat-beclin 1 can promote the endocytosis and degradation of the tight junction protein occludin in a manner that does not require Atg16L1. frontiersin.orgnih.gov This suggests that while its primary autophagic functions are dependent on the core machinery, the peptide may have other activities that are not.

The following table summarizes key research findings on the dependency of Tat-beclin 1's function on core autophagy genes.

Table 1: Research Findings on Tat-Beclin 1 Autophagy Gene Dependency

| Atg Gene | Model System | Tat-Beclin 1 Mediated Effect | Outcome of Gene Depletion/Knockout | Reference(s) |

|---|---|---|---|---|

| Atg5 | Human Monocyte-Derived Macrophages (MDMs) | Antiviral effect | Abolished | nih.gov |

| Atg5 | Murine Bone Marrow-Derived Macrophages (BMDMs) | Antibacterial effect | Decreased | nih.govgoogle.com |

| Atg5, Atg7 | Memory CD4+ T cells with latent HIV | Selective elimination of infected cells | Abolished | frontiersin.orgnih.gov |

| Atg7 | Cardiomyocyte-specific knockout mice | Mitigation of myocardial reperfusion injury | Abolished | nih.govresearchgate.net |

| Atg7 | Neonatal rat cardiomyocytes (NRCMs) | Induction of autotic cell death | Attenuated | mdpi.com |

| Atg7, Beclin 1 | HeLa cells | Induction of autophagosomes | Decreased | google.com |

| Atg7, Atg12 | Macrophages | Regulation of lipid droplet degradation | Dependent | frontiersin.orgnih.gov |

| Atg16L1 | HeLa cells | Degradation of mutant huntingtin aggregate | Decreased | frontiersin.orgnih.gov |

| Atg16L1 | Human intestinal epithelial cells | Endocytosis/degradation of occludin | Independent | frontiersin.orgnih.gov |

Cellular and Subcellular Effects of Tat Beclin 1

Induction of Autophagy Flux

Autophagic flux is the complete process of autophagy, from the formation of autophagosomes to their fusion with lysosomes and the subsequent degradation of their contents. Tat-beclin 1 has been demonstrated to be a potent inducer of a complete cellular autophagy response. nih.gov The induction of autophagy by Tat-beclin 1 has been observed in numerous cell lines and primary cultures. frontiersin.org Studies using inhibitors of autophagosome-lysosome fusion, such as Bafilomycin A1, have confirmed that Tat-beclin 1 enhances autophagic flux. nih.govmdpi.com When cells treated with Tat-beclin 1 are also exposed to Bafilomycin A1, there is a further accumulation of autophagic markers, indicating that the peptide does not just increase the number of autophagosomes but also their turnover and degradation by lysosomes. nih.govgoogle.com

A hallmark of autophagy induction is the conversion of the cytosolic microtubule-associated protein 1A/1B-light chain 3-I (LC3-I) to its lipidated form, LC3-II. medchemexpress.com This conversion involves the conjugation of LC3-I to phosphatidylethanolamine, allowing its insertion into the membrane of the forming autophagosome. woongbee.com Treatment with Tat-beclin 1 has been consistently shown to induce a dose-dependent conversion of LC3-I to LC3-II in a variety of cell types. selleckchem.comselleckchem.comnih.gov This increase in the LC3-II/LC3-I ratio is a primary indicator of autophagosome formation and autophagy activation. pnas.org For instance, in HeLa cells, Tat-beclin 1 treatment resulted in a marked increase in LC3-II levels, which was further enhanced in the presence of Bafilomycin A1, confirming an increase in autophagic flux. nih.gov Similar results have been observed in human hepatocyte cell lines (HepG2), renal proximal tubular cells (OKP), and multiple other human and murine cell lines. mdpi.commedchemexpress.comresearchgate.net

The protein p62, also known as sequestosome 1 (SQSTM1), is a selective autophagy substrate that acts as a receptor, linking ubiquitinated cargo to the autophagic machinery for degradation. medchemexpress.comwoongbee.com As autophagy proceeds, p62 and its bound cargo are incorporated into autophagosomes and subsequently degraded within autolysosomes. researchgate.net Consequently, a decrease in cellular p62 levels is indicative of enhanced autophagic flux. mdpi.com Treatment with Tat-beclin 1 results in a dose-dependent and time-dependent decrease in the amount of p62 in multiple cell lines, including HeLa, COS-7, and primary murine embryonic fibroblasts. selleckchem.comselleckchem.comnih.govmedchemexpress.com This degradation of p62 demonstrates that the autophagy induced by Tat-beclin 1 is functional and leads to the breakdown of targeted substrates. nih.gov

The induction of autophagy by Tat-beclin 1 leads to a significant increase in the number of autophagic vesicles within the cell. novusbio.com In cells engineered to express Green Fluorescent Protein-tagged LC3 (GFP-LC3), treatment with Tat-beclin 1 causes a dramatic increase in the formation of GFP-LC3 puncta, which represent autophagosomes. nih.govgoogle.com Studies in HeLa/GFP-LC3 cells showed a 27-fold increase in these dots compared to cells treated with a control peptide. nih.gov Ultrastructural analysis using electron microscopy has provided direct visual evidence, revealing a higher number of both double-membraned autophagosomes and single-membraned autolysosomes (formed by the fusion of autophagosomes with lysosomes) in cells treated with Tat-beclin 1. nih.govgoogle.com Shorter, more potent versions of the peptide, such as Tat-D11, have been shown to increase autophagosome and autolysosome induction by over fivefold compared to the original Tat-beclin 1 peptide. bio-techne.comnovusbio.com

Table 1: Effect of Tat-Beclin 1 on Autophagy Markers in Various Cell Lines

| Cell Line | Effect on LC3-I to LC3-II Conversion | Effect on p62/SQSTM1 Levels | Reference |

|---|---|---|---|

| HeLa | Increased LC3-II | Decreased | nih.govbio-techne.com |

| COS-7 | Increased LC3-II | Decreased | nih.govsigmaaldrich.com |

| Murine Embryonic Fibroblasts (MEFs) | Increased LC3-II | Decreased | selleckchem.commedchemexpress.com |

| HepG2 (Human Hepatocyte) | Increased LC3-II | Decreased | mdpi.com |

| OKP (Renal Proximal Tubule) | Increased LC3-II | Decreased | researchgate.net |

| A549, HCT116, MCF-7 | Increased LC3-II | Decreased | caymanchem.comfrontiersin.org |

Activation of Selective Autophagy Pathways

Beyond its role in general (bulk) autophagy, Tat-beclin 1 also activates selective autophagy pathways, which are crucial for eliminating specific intracellular targets like invading pathogens.

Xenophagy is the selective autophagic degradation of intracellular pathogens, serving as a key component of the innate immune defense system. The induction of autophagy by Tat-beclin 1 has been shown to enhance this process. In one study, treatment with Tat-beclin 1 was found to decrease the intracellular survival of the bacterium Listeria monocytogenes in primary murine bone-marrow-derived macrophages. frontiersin.orgmedchemexpress.com This demonstrates that by augmenting the cellular autophagic capacity, Tat-beclin 1 can bolster the cell's ability to clear bacterial infections through xenophagy.

Virophagy is a specialized form of selective autophagy that targets viral components, such as virions or viral proteins, for degradation. This process can act as an intrinsic antiviral mechanism. Tat-beclin 1 has been shown to reduce the replication of several pathogenic viruses. medchemexpress.com For example, it markedly inhibits the replication of Human Immunodeficiency Virus (HIV-1) in primary human monocyte-derived macrophages (MDMs). selleckchem.comselleckchem.comcaymanchem.com The peptide is also effective against a range of RNA viruses; it decreases viral titers in cells infected with Chikungunya virus (CHIKV), West Nile virus (WNV), and Sindbis virus (SINV). caymanchem.comfrontiersin.org This broad antiviral activity highlights the role of Tat-beclin 1-induced autophagy in targeting and clearing viral threats from infected cells.

Mitophagy

Tat-beclin 1 is a potent inducer of mitophagy, the selective autophagic clearance of damaged or superfluous mitochondria. This process is critical for maintaining mitochondrial quality control and cellular homeostasis. Research indicates that Tat-beclin 1 promotes mitophagy through multiple pathways, contributing to its neuroprotective and cardioprotective effects.

In a mouse model of amnesia, Tat-beclin 1 administration was shown to improve mitochondrial ultrastructure by restoring mitochondrial length and area while reducing the number of fragmented mitochondria. acs.orgresearchgate.net This intervention effectively clears dysfunctional mitochondria, offering protection against mitochondrial damage. acs.org Mechanistically, Tat-beclin 1 upregulates the expression of genes associated with the canonical PINK1-Parkin mitophagy pathway. researchgate.netahajournals.org Studies in models of sepsis have shown that Beclin-1-dependent autophagy promotes mitophagy via the PINK1-Parkin pathway, and activation with a Tat-beclin 1 peptide can rescue cardiac function. ahajournals.orgnih.gov

Furthermore, Tat-beclin 1 has been shown to activate not only conventional mitophagy but also an alternative, Ulk1-dependent mitophagy pathway. nih.gov In cardiac muscle cells, even in the absence of Ulk1, Tat-beclin 1 could still activate mitophagy, suggesting its ability to engage multiple redundant pathways for mitochondrial clearance. nih.gov This peptide is recognized for its potential to reinvigorate the mitophagy process, which can be beneficial in conditions like heart failure. frontiersin.org

| Parameter | Observation in Tat-beclin 1 Treated Models | Reference |

| Mitochondrial Morphology | Restoration of mitochondrial length and area | acs.org |

| Reduction in fragmented mitochondria | acs.org | |

| Mitophagy-related Gene Expression | Upregulation of PINK1, Parkin, Lamp2, LC3 | researchgate.net |

| Mitophagy Pathway Activation | Promotes PINK1-Parkin pathway | ahajournals.orgnih.gov |

| Activates Ulk1-dependent alternative mitophagy | nih.gov | |

| Mitochondrial Function | Maintained mitochondrial membrane potential | researchgate.net |

| Increased mitochondrial complex I/V activity | researchgate.net |

Lipophagy

Lipophagy is a specialized form of selective autophagy responsible for the degradation of intracellular lipid droplets (LDs). Tat-beclin 1 has been demonstrated to modulate lipophagy, influencing lipid metabolism in various cell types, particularly in hepatocytes and macrophages.

In studies using the human hepatocyte cell line HepG2, treatment with Tat-beclin 1 led to a significant, dose-dependent reduction in the number and size of lipid droplets. nih.govmdpi.com This effect is attributed to the peptide's ability to enhance autophagic activity, thereby promoting the breakdown of lipids stored within LDs. nih.govmdpi.com Similarly, in murine macrophages, Tat-beclin 1 was found to enhance the degradation rate of lipid droplets formed from acetylated low-density lipoprotein (acLDL) by approximately 50%. researchgate.netresearchgate.net This process is crucial for preventing the formation of foam cells, a key event in the development of atherosclerosis.

The effect of Tat-beclin 1 on lipophagy is dependent on core autophagy machinery, with its regulatory effects on lipid droplet degradation being contingent on proteins like Atg7 and Atg12. nih.gov Interestingly, the influence of Tat-beclin 1 on lipid droplet dynamics can vary depending on the lipid source. While it promotes the degradation of acLDL-induced lipid droplets, it has been observed to increase the biogenesis of lipid droplets induced by oleic acid. researchgate.netnih.gov This suggests a complex regulatory role for Tat-beclin 1 in lipid handling that is context-dependent. researchgate.net

| Cell Type | Lipid Source | Effect of Tat-beclin 1 | Quantitative Finding | Reference |

| HepG2 Hepatocytes | Oleic Acid | Reduction in Lipid Droplets | Up to 60% decrease in number, 35% decrease in size | nih.govmdpi.com |

| Murine Macrophages | Acetylated LDL | Enhanced LD Degradation | ~50% increase in degradation rate | researchgate.netresearchgate.net |

| Murine Macrophages | Oleic Acid | Enhanced LD Biogenesis | ~70% increase in biogenesis rate | researchgate.net |

ER-phagy

ER-phagy is the selective autophagic degradation of the endoplasmic reticulum (ER), a process vital for ER homeostasis and quality control. Tat-beclin 1 has been implicated in promoting ER-phagy, particularly in the context of clearing misfolded proteins that accumulate in the ER.

Research has shown that Tat-beclin 1 enhances the FAM134B-mediated ER-phagy of misfolded procollagen (B1174764) in chondrocytes. nih.gov In instances where misfolded procollagen mutants accumulate in the ER, pharmacological enhancement of autophagy using Tat-beclin 1 increased the targeting of these mutant molecules to lysosomes for degradation. embopress.org This indicates a role for Tat-beclin 1 in alleviating ER stress by facilitating the clearance of aggregation-prone proteins through ER-phagy. embopress.org

Furthermore, innovative drug delivery strategies have utilized Tat-beclin 1 to specifically induce ER-phagy. When Tat-beclin 1 is functionalized onto mesoporous silica (B1680970) nanoparticles and co-delivers an ER stress inducer like brefeldin A, it can effectively evoke a perturbation of ER-phagy. nih.govresearchgate.netresearchgate.net This targeted approach highlights the potential of using Tat-beclin 1 as a tool to manipulate ER-phagy for therapeutic purposes. researchgate.netresearchgate.net The mechanism involves the inactivation of the AKT/TSC/mTOR pathway, leading to blocked ER fragmentation as a response to ER stress. researchgate.net

Aggrephagy

Aggrephagy is the selective autophagic clearance of protein aggregates, a critical cellular defense mechanism against proteotoxicity implicated in numerous neurodegenerative diseases. Tat-beclin 1 is a known inducer of aggrephagy, facilitating the degradation of various pathological protein aggregates. nih.gov

The peptide has been shown to decrease the accumulation of polyglutamine expansion protein aggregates, such as those found in Huntington's disease. medchemexpress.comnih.gov Early research demonstrated that Tat-beclin 1 enhanced the degradation of small mutant huntingtin protein aggregates in cells. nih.govfrontiersin.org This effect is dependent on the canonical autophagy pathway, as the deletion of Atg16L1 diminishes the Tat-beclin 1-induced degradation of mutant huntingtin aggregates. nih.gov

Beyond polyglutamine disorders, Tat-beclin 1 triggers the degradation of amyloid fibrils associated with Alzheimer's disease and removes ubiquitinated protein aggregates induced by West Nile Virus infection. nih.gov It also promotes the autophagic degradation of mutant myocilin, a protein linked to glaucoma, by enhancing its colocalization with LC3B puncta, indicating improved cargo recognition by the autophagy machinery. researchgate.net

Modulation of Cellular Processes

Regulation of Protein Aggregate Degradation

Tat-beclin 1 actively regulates the degradation of protein aggregates by upregulating the autophagic machinery. medchemexpress.comnih.gov This function is central to its therapeutic potential in a range of diseases characterized by proteotoxic stress.

The peptide works by inducing the formation of autophagosomes, which then sequester the protein aggregates for subsequent lysosomal degradation. nih.govgoogle.com Studies have demonstrated that Tat-beclin 1 treatment leads to a dose-dependent decrease in the autophagy substrate p62 and an increase in the lipidated form of LC3 (LC3-II), both hallmarks of induced autophagic flux. medchemexpress.comnih.gov This enhanced autophagic activity directly translates to more efficient clearance of harmful protein aggregates.

The range of protein aggregates cleared by Tat-beclin 1-induced autophagy is broad, including:

Mutant Huntingtin: Reduces aggregates in cellular models of Huntington's disease. nih.govfrontiersin.org

Amyloid Fibrils: Triggers degradation in models of Alzheimer's disease. nih.gov

Mutant Myocilin: Promotes degradation in cellular models of glaucoma. nih.govresearchgate.net

Viral Protein Aggregates: Clears ubiquitinated protein aggregates from viral infections. nih.gov

| Disease Model | Protein Aggregate | Effect of Tat-beclin 1 | Reference |

| Huntington's Disease | Mutant Huntingtin (polyQ) | Decreased accumulation | nih.govmedchemexpress.comnih.gov |

| Alzheimer's Disease | Amyloid Fibrils | Triggers degradation | nih.gov |

| Glaucoma | Mutant Myocilin | Promotes autophagic degradation | nih.govresearchgate.net |

| West Nile Virus Infection | Ubiquitinated Proteins | Removes aggregates | nih.gov |

Impact on Lipid Droplet Dynamics

Tat-beclin 1 significantly impacts the dynamics of lipid droplets (LDs), the primary organelles for neutral lipid storage. Its main effect is the promotion of lipophagy, leading to the catabolism of LDs. researchgate.netmdpi.com

In a cellular model of non-alcoholic fatty liver disease (NAFLD), Tat-beclin 1 treatment markedly reduced both the number and size of intracellular LDs in HepG2 cells. nih.govmdpi.com A dose of 10 μM decreased LD number by 32.6% and size by 18.6%, with higher concentrations (50 μM) achieving up to a 60% reduction in number and a 35% reduction in size. nih.govmdpi.com This demonstrates a potent effect on mobilizing stored lipids for degradation. This degradation of lipids can fuel mitochondrial oxidative phosphorylation, as evidenced by increased mitochondrial respiration and ATP production following Tat-beclin 1 treatment. mdpi.com

However, the role of Tat-beclin 1 in LD dynamics is nuanced. While it robustly promotes the degradation of LDs derived from acetylated LDL in macrophages, it can paradoxically enhance the biogenesis of LDs when cells are supplied with oleic acid. researchgate.net This suggests that the peptide's influence is substrate-dependent and may be part of a broader regulatory network that balances lipid storage, utilization, and biogenesis depending on the metabolic context and the type of lipid being processed. researchgate.netnih.gov The differential regulation of LD degradation by Tat-beclin 1 is dependent on autophagy-related proteins Atg7 and Atg12. nih.govfrontiersin.org

Influence on Mitochondrial Function

Tat-beclin 1 plays a significant role in maintaining mitochondrial health and function, primarily through the induction of mitophagy, the selective autophagic clearance of damaged or dysfunctional mitochondria. This process is crucial for cellular homeostasis.

In models of scopolamine-induced amnesia in mice, Tat-beclin 1 administration has been shown to mitigate mitochondrial dysfunction. nih.govnih.gov It restores mitochondrial ultrastructure by increasing the length and area of mitochondria while reducing the number of fragmented ones. eurogentec.comfrontiersin.org This improvement is associated with the peptide's ability to maintain the mitochondrial membrane potential (ΔΨm) and the activity of mitochondrial complexes I and V. nih.govacs.org

The influence of Tat-beclin 1 extends to the genetic and protein regulators of mitochondrial dynamics. It upregulates genes associated with mitophagy, including PTEN-induced kinase 1 (PINK1) and Parkin, as well as those involved in mitochondrial fusion (Mfn1, Mfn2, Opa1) and fission (Drp1, Fis1). nih.govnih.gov Specifically, treatment with Tat-beclin 1 leads to an increased level of Mfn2 and a decreased ratio of phosphorylated Drp1 (p-Drp1 at S616) to total Drp1, favoring a state of mitochondrial fusion and elongation over fission and fragmentation. nih.gov In a model of metabolic dysfunction-associated steatotic liver disease (MASLD), Tat-beclin 1 peptide was found to enhance mitochondrial basal and maximal respiration, as well as ATP production in HepG2 cells, suggesting it promotes lipid degradation to fuel mitochondrial oxidative phosphorylation. researchgate.net In the context of sepsis, Beclin-1 dependent autophagy, which can be activated by the Tat-beclin 1 peptide, promotes mitophagy via the PINK1-Parkin pathway to protect mitochondria. acs.org

Table 1: Effect of Tat-Beclin 1 on Genes Associated with Mitochondrial Dynamics

| Gene Category | Gene | Effect of Tat-Beclin 1 Treatment | Cellular Context | Reference |

| Mitophagy | PINK1 | Upregulation | Mouse Hippocampus | nih.govnih.gov |

| Parkin | Upregulation | Mouse Hippocampus | nih.govnih.gov | |

| Lamp2 | Upregulation | Mouse Hippocampus | nih.gov | |

| LC3 | Upregulation | Mouse Hippocampus | nih.govnih.gov | |

| Mitochondrial Fusion | Mfn1 | Upregulation | Mouse Hippocampus | nih.gov |

| Mfn2 | Upregulation | Mouse Hippocampus | nih.gov | |

| Opa1 | Upregulation | Mouse Hippocampus | nih.gov | |

| Mitochondrial Fission | Drp1 | Downregulation | Mouse Hippocampus | nih.gov |

| Fis1 | Downregulation | Mouse Hippocampus | nih.gov |

Effects on Cell Differentiation and Fate Determination

Tat-beclin 1 has been reported to mediate cell differentiation and fate determination in various contexts. nih.govfrontiersin.org Its primary mechanism involves the modulation of autophagy, which can influence the balance between self-renewal and differentiation in stem and progenitor cells.

In a study on salivary gland stem cells (SGSCs), enhancing basal autophagy with Tat-BECN1 was shown to stimulate their self-renewal efficiency over several passages. tandfonline.com Notably, the organoids formed in the presence of the peptide showed no morphological changes, and their capacity to form differentiated structures was not altered. This suggests that Tat-BECN1 specifically promotes the self-renewal of SGSCs without interfering with their differentiation programs. tandfonline.com

In the context of the nervous system, Tat-beclin 1 enhances neuronal plasticity. nih.govacs.org Studies have shown it augments dendritic branching, length, and spine density, and upregulates synaptic proteins like synaptophysin and PSD95. nih.govacs.org Furthermore, it promotes myelination in the hippocampus, a key aspect of neuronal differentiation and function. acs.org In endothelial progenitor cells (EPCs) subjected to oxygen and glucose deprivation, Tat-beclin 1, as an mTORC1-independent autophagy activator, restored the autophagic process and led to a decrease in apoptotic cells, thereby influencing cell fate toward survival. mdpi.com

Modulation of Cell Proliferation

The effect of Tat-beclin 1 on cell proliferation is highly context-dependent, with studies reporting both anti-proliferative and pro-proliferative outcomes.

In certain cancer models, activating autophagy with Beclin 1-targeting peptides can inhibit cell growth. A stapled peptide targeting Beclin 1, Tat-SP4, exerted a potent anti-proliferative effect on pancreatic ductal adenocarcinoma (PDAC) cell lines and inhibited tumor growth in xenograft models. ufsc.br This effect was associated with the induction of excessive autophagy and significant mitochondrial stress, leading to a form of non-apoptotic cell death. ufsc.br Similarly, enforced expression of Beclin 1 in breast cancer cells has been shown to inhibit proliferation, an effect that requires the presence of E-cadherin. researchgate.net

Conversely, in other settings, Tat-beclin 1 can promote cell proliferation. In a mouse model of osteoarthritis, intra-articular injections of a D-isomer of Tat-beclin 1 did not protect against cartilage degeneration but instead induced substantial synovial hyperplasia. nih.gov This was associated with an increased number of cells positive for the proliferation marker Ki67 and markers of autophagy, suggesting a pro-proliferative, fibrosis-like phenotype in the synovium. nih.gov

Effects on Primary Cilia Length

The influence of Tat-beclin 1 on the length of primary cilia, sensory organelles crucial for cell signaling, is a subject of controversy, with different studies reporting contradictory results even within the same cell type. nih.govfrontiersin.org

Several studies conducted in human kidney 2 (HK2) cells highlight this discrepancy. One report indicated that inducing autophagy with Tat-beclin 1 promotes ciliogenesis. nih.gov However, another study using the same HK2 cell line found that treatment with Tat-beclin 1, as well as another autophagy inducer, rapamycin (B549165), resulted in significantly shorter cilia. frontiersin.orgoup.com This latter finding suggests that autophagy can inhibit cilia formation or promote its disassembly (a process termed ciliophagy). frontiersin.org A third study demonstrated that while silencing of VPS39 (a component of the HOPS complex) led to longer cilia, this phenotype could be rescued (i.e., cilia length was reduced) by treatment with Tat-beclin 1. researchgate.net

This controversy suggests that the effect of autophagy on ciliogenesis is not straightforward and may depend on the specific cellular context, the model system used, and the particular phase of the ciliary cycle being examined. nih.gov For instance, in IFT88 knockdown kidney cells, Tat-beclin 1 could prevent cell death without significantly improving the shortened cilium length. nih.gov

Table 2: Conflicting Research Findings on the Effect of Tat-Beclin 1 on Primary Cilia Length in HK2 Cells

| Study Finding | Proposed Mechanism | Reference |

| Promotes Ciliogenesis/Increases Length | Autophagy provides resources for primary cilia generation. | nih.gov |

| Inhibits Ciliogenesis/Reduces Length | Autophagy promotes the degradation of ciliary components. | frontiersin.orgoup.com |

| Reduces Elongated Cilia Phenotype | Rescues longer cilia phenotype in VPS39-silenced cells by restoring autophagic flux. | researchgate.net |

Regulation of Secretory Processes (e.g., Insulin (B600854) Release, Monoclonal Antibody Production)

Emerging evidence indicates that Tat-beclin 1, by modulating autophagy, can regulate the secretion of specific proteins, including hormones, antibodies, and inflammatory molecules. nih.gov

The effect on insulin secretion is complex. One study found that specifically triggering autophagy with Tat-beclin 1 in primary murine islets increased insulin secretion to levels comparable to those stimulated by high glucose. researchgate.net It also potentiated insulin secretion from ex vivo fasted human islets. researchgate.net In contrast, another study reported that Tat-beclin 1 and other autophagy stimulators decreased proinsulin levels in INS-1E beta cells and ultimately restrained glucose-stimulated insulin secretion. ufsc.br This suggests that autophagy may regulate insulin homeostasis by degrading proinsulin before it can be processed and secreted. ufsc.brencyclopedia.pub

In the context of biotechnology, Tat-beclin 1 has been shown to enhance the production of monoclonal antibodies in Chinese Hamster Ovary (CHO) cells in both batch and fed-batch cultures. nih.gov It has also been found to restore the secretion of collagen from chondrocytes to the extracellular matrix. nih.gov Furthermore, Beclin 1 itself is implicated in the secretion of inflammatory molecules; glial cells from Beclin 1 haploinsufficient mice showed decreased secretion of chemokines like RANTES and MCP-1 when stimulated with the HIV-1 Tat protein, suggesting Beclin 1 facilitates their release. researchgate.net

Structural and Functional Optimization of Tat Beclin 1 Peptides

Original Tat-Beclin 1 Peptide Design

The original Tat-beclin 1 peptide is a synthetic, cell-permeable molecule designed to specifically induce autophagy. nih.govyoutube.com It is a chimeric peptide, meaning it is composed of two distinct functional parts. nih.gov The first part is the protein transduction domain (PTD) from the HIV-1 Tat protein, which consists of the amino acid sequence YGRKKRRQRRR. nih.govnih.gov This sequence allows the peptide to efficiently penetrate cell membranes and enter the cytoplasm. bio-techne.com

The second component is an 18-amino acid sequence derived from residues 267-284 of the human autophagy protein Beclin 1. nih.govnovusbio.combio-techne.com This region of Beclin 1 is critical for its interaction with a negative regulator of autophagy, GAPR-1 (also known as GLIPR2). nih.govmedchemexpress.comlifescienceproduction.co.uk The Tat-beclin 1 peptide mimics this interaction, competitively binding to GAPR-1 and disrupting its inhibitory hold on Beclin 1. nih.govnih.govbio-techne.com This frees Beclin 1 to participate in the formation of the class III phosphatidylinositol-3-kinase (PI3K) complex, which is essential for initiating the creation of autophagosomes and thereby inducing autophagy. nih.govnih.gov The two parts of the peptide are connected by a flexible diglycine linker. nih.govnih.gov To improve solubility, the original design included three amino acid substitutions within the Beclin 1 sequence compared to the native protein. nih.govnih.govcaymanchem.com

Development of Modified Tat-Beclin 1 Versions

Following the successful demonstration of the original peptide, research efforts focused on optimizing its structure to improve potency, stability, and cell permeability, leading to several next-generation versions.

Tat-free Peptides

A key goal in the optimization process was to create peptides that could enter cells without the highly cationic Tat domain, thereby potentially reducing off-target effects. nih.gov

To achieve Tat-free cellular entry, researchers employed a technique called peptide stapling. This method involves chemically cross-linking specific amino acids within the peptide to lock it into a more stable, often helical, conformation. acs.orgfrontiersin.org This structural reinforcement can protect the peptide from degradation and improve its ability to cross cell membranes. acs.orgexplorationpub.com

Using a "diversity-oriented stapling" approach, where various chemical linkers and staple positions are tested, scientists developed DD5-o . acs.orgfrontiersin.orgmdpi.com This stapled peptide, which lacks the Tat sequence, was shown to be intrinsically cell-penetrant and capable of inducing autophagy. acs.orgmdpi.comtufts.edu Further advancements have led to the creation of bicyclic peptides, such as 7f , which incorporate two chemical staples. frontiersin.orgpku.edu.cnrsc.org This dual-staple design aims to further rigidify the peptide structure, potentially leading to even greater stability and target affinity. pku.edu.cnrsc.org

Shorter Peptides (e.g., 18mer, 11mer)

In parallel with developing Tat-free versions, another optimization strategy involved truncating the original 18-amino acid (18mer) Beclin 1 sequence to identify the minimal functional domain required for autophagy induction. nih.govnovusbio.combio-techne.com

This line of research led to the development of significantly shorter and more potent 11-amino acid peptides (11mers). nih.govnovusbio.combio-techne.com Like the original, these peptides are fused to the Tat domain for cellular delivery. bio-techne.comnovusbio.com Two prominent examples are Tat-L11 and Tat-D11 . bio-techne.comnovusbio.com

Tat-L11 consists of 11 amino acids from the Beclin 1 sequence in their naturally occurring L-configuration, fused to the Tat PTD. bio-techne.comnovusbio.comnovusbio.com

Tat-D11 is a retro-inverso version of the peptide. bio-techne.comnovusbio.commedchemexpress.com This means the amino acid sequence is reversed, and each L-amino acid is replaced with its D-amino acid counterpart. nih.govmedchemexpress.com This retro-inverso configuration makes the peptide highly resistant to degradation by cellular proteases, which primarily recognize L-amino acids, thus increasing its stability and half-life. nih.govmedchemexpress.com Tat-D11 has been shown to be a more potent inducer of autophagy compared to the original, longer Tat-beclin 1 peptide. youtube.comnovusbio.combio-techne.com

Table 1: Comparison of Modified Tat-Beclin 1 Peptides

| Peptide Version | Key Modification | Primary Advantage(s) |

|---|---|---|

| Original Tat-Beclin 1 | 18-amino acid Beclin 1 sequence + Tat domain | First-generation specific autophagy inducer |

| DD5-o | Stapled, Tat-free Beclin 1-derived peptide | Intrinsic cell permeability without Tat domain |

| Bicyclic Peptides (e.g., 7f) | Beclin 1-derived peptide with two chemical staples | Enhanced structural rigidity and stability |

| Tat-L11 | Truncated to 11 Beclin 1 amino acids (L-form) + Tat domain | Smaller size, potent autophagy induction |

| Tat-D11 | Retro-inverso 11-amino acid peptide (D-form) + Tat domain | Increased resistance to proteolytic degradation, enhanced potency |

Identification of Key Active Residues for Autophagy Induction (e.g., F270, F274)

To understand the peptide's mechanism of action and to guide further design, it was crucial to identify the specific amino acid residues responsible for its biological activity. Studies revealed that two conserved aromatic residues within the Beclin 1 sequence, phenylalanine at position 270 (F270) and phenylalanine at position 274 (F274) , are indispensable for inducing autophagy. nih.govnih.gov

These residues are believed to form a hydrophobic core that is essential for the peptide's interaction with its targets, including GAPR-1. nih.govnih.gov The functional importance of F270 and F274 was confirmed through mutation experiments; changing these residues to alanine (B10760859) was shown to abolish the autophagy-inducing capability of the peptide. nih.govnih.gov This finding underscores that the specific structural conformation and the hydrophobic nature of these key residues are critical for disrupting the inhibitory Beclin 1/GAPR-1 interaction and activating the autophagy pathway. nih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| Tat-beclin 1 (Tat-BECN1) |

| GAPR-1 (GLIPR2) |

| DD5-o |

| 7f |

| Tat-D11 |

Enhanced Potency of Optimized Peptides

Research efforts have led to the development of several optimized versions of the Tat-beclin 1 peptide with enhanced potency and improved characteristics. These modifications have focused on shortening the peptide sequence, altering its chemical structure to increase stability, and improving its binding affinity to target molecules.

One significant optimization involved creating shorter versions of the Tat-beclin 1 peptide. bio-techne.com By removing seven amino acids from the beclin 1 domain, researchers developed peptides known as Tat-L11 and Tat-D11. bio-techne.com These 11-amino acid peptides demonstrated a superior ability to induce autophagy both in vitro and in vivo compared to the original 18-amino acid version. bio-techne.com Notably, the Tat-D11 peptide was found to increase the induction of autophagosomes and autolysosomes by more than fivefold relative to the original Tat-beclin 1. bio-techne.comnovusbio.com Another shortened peptide, Tat-11mer, also showed greater potency than the original. acs.org

Further enhancements were achieved through chemical modifications such as creating retro-inverso peptides. A retro-inverso version of Tat-beclin 1, which uses D-amino acids in a reversed sequence, exhibited higher activity and greater resistance to breakdown by proteases in vivo. nih.gov This structural alteration helps to improve the peptide's stability and bioavailability. A retro-inverso version of the more potent Tat-11mer also demonstrated significant autophagy-inducing activity. acs.org

Another powerful optimization strategy has been the development of "stapled" peptides. This technique involves introducing a hydrocarbon staple into the peptide's structure to lock it in a specific conformation, often an α-helix. mdpi.com This modification can significantly enhance the peptide's binding affinity to its target. Research on Beclin 1-targeting stapled peptides showed that placing the staple near the Beclin 1-peptide interface increased binding affinity by approximately 10 to 30-fold. polyu.edu.hkacs.org These optimized stapled peptides, such as Tat-SP4 and i7-01s-31, not only induced autophagy but also showed a 2 to 5-fold stronger anti-proliferative potency in certain cancer cells compared to earlier versions. polyu.edu.hknih.gov The optimized peptide i7-01s-31, for instance, displayed a binding affinity for Beclin 1 that was about 10-fold higher than the prototype peptide, Tat-SP4. nih.gov

In addition to enhancing potency, modifications have also aimed at improving cell penetration without relying on the Tat sequence. The development of stapled peptides like DD5-o demonstrated that conformational constraints could confer intrinsic cell-penetrating properties, removing the need for the polycationic Tat sequence. acs.org Furthermore, a peptide derived from the human Beclin-2 protein, Tat-Beclin-2 (TB2), was found to be even more potent than Tat-Beclin 1 (TB1) in enhancing viral transduction for gene therapy applications. nih.gov

These diverse optimization strategies have yielded a new generation of Tat-beclin 1-related peptides with significantly enhanced potency and more refined functional profiles.

Table 1: Optimized Tat-Beclin 1 Peptides and their Enhancements

| Peptide Name | Modification | Enhanced Potency / Finding | Citations |

|---|---|---|---|

| Tat-D11 | Shortened (11 amino acids from Beclin 1), Retro-inverso (D-amino acids) | Over fivefold increase in autophagosome/autolysosome induction compared to original Tat-Beclin 1. bio-techne.comnovusbio.com | bio-techne.comnovusbio.com |

| Tat-L11 | Shortened (11 amino acids from Beclin 1), L-amino acids | Enhanced autophagy-inducing function over the original Tat-Beclin 1 peptide. bio-techne.com | bio-techne.com |

| Tat-11mer | Shortened (11 amino acids from Beclin 1) | Greater potency in inducing autophagosome formation than the original Tat-Beclin 1. acs.org | acs.org |

| Retro-inverso Tat-BECN1 | D-amino acid sequence | Higher activity and increased resistance to proteolytic degradation in vivo. nih.gov | nih.gov |

| Stapled Peptides (general) | Hydrocarbon stapling | ~10-30 fold higher binding affinity to Beclin 1; ~2-5 fold stronger anti-proliferative potency. polyu.edu.hkacs.org | polyu.edu.hkacs.org |

| i7-01s-31 | Optimized stapled peptide | ~10-fold higher binding affinity to Beclin 1 compared to the prototype Tat-SP4. nih.gov | nih.gov |

| DD5-o | Stapled peptide, intrinsically cell-penetrant | Induces autophagy without requiring the Tat sequence for cell penetration. acs.org | acs.org |

| Tat-Beclin-2 (TB2) | Derived from Beclin-2 protein | More potent than Tat-Beclin 1 in promoting viral transduction. nih.gov | nih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Atg14L |

| Beclin 1 |

| Beclin-2 |

| DD5-o |

| EGFR |

| GAPR-1 |

| GLIPR2 |

| HER2 |

| i7-01s-31 |

| Lapatinib (B449) |

| Rapamycin (B549165) |

| Tat-11mer |

| Tat-beclin 1 (Tat-BECN1) |

| Tat-Beclin-2 (TB2) |

| Tat-D11 |

| Tat-L11 |

| Tat-L11S |

| Tat-SC4 |

| Tat-SP4 |

Interactions with Endogenous Beclin 1 Regulatory Network

Crosstalk with BCL-2 Family Proteins

The interaction between Beclin 1 and the anti-apoptotic B-cell lymphoma 2 (BCL-2) family of proteins represents a critical checkpoint integrating the cellular pathways of autophagy and apoptosis. nih.govmdpi.com BCL-2 and its close homolog BCL-xL can bind to the BCL-2 homology 3 (BH3) domain of Beclin 1, which inhibits Beclin 1's autophagic function. nih.govmdpi.com

While the disruption of the Beclin 1/BCL-2 complex is a known strategy to induce autophagy, the primary mechanism of Tat-beclin 1 does not appear to involve the direct cleavage of this specific protein-protein interaction. nih.govmdpi.com Tat-beclin 1 is derived from the evolutionarily conserved domain (ECD) or BARA domain of Beclin 1, not the BH3 domain responsible for BCL-2 binding. mdpi.comnih.gov Research indicates that Tat-beclin 1's principal targets are Beclin 1 itself, within the Class III PI3K complexes, and the negative autophagy regulator GAPR-1 (Golgi-associated plant pathogenesis-related protein-1). mdpi.comnih.govfrontiersin.org By binding to GAPR-1, Tat-beclin 1 releases an inhibitory constraint on Beclin 1, thereby promoting autophagy. mdpi.com

However, some studies suggest an indirect relationship or parallel effects. For instance, in HER2-positive breast cancer models, treatment with Tat-beclin 1 was shown to be as effective in inhibiting tumor growth as therapies that do disrupt the HER2/Beclin 1 complex. mdpi.compnas.org Furthermore, in a mouse model of myocardial ischemia/reperfusion injury, Tat-beclin 1 treatment was associated with a decrease in BCL-2 protein expression during the reperfusion phase, which would consequently alleviate the inhibition of Beclin 1 and promote autophagy. researchgate.net

The functional consequence of the Beclin 1/BCL-2 interaction is the inhibition of autophagy. mdpi.com By sequestering Beclin 1, BCL-2 family members prevent its incorporation into the active Class III PI3K complexes, thereby halting the production of phosphatidylinositol 3-phosphate (PI3P) necessary for autophagosome nucleation. nih.govfrontiersin.org Strategies that do disrupt this interaction, such as BH3 mimetic drugs or phosphorylation of Beclin 1 at specific sites, successfully induce autophagy. nih.gov Although Tat-beclin 1 achieves the same outcome of autophagy induction, it does so primarily by directly enhancing the activity of the Beclin 1-containing PI3K complexes, bypassing the need to disrupt the BCL-2 interaction. nih.govfrontiersin.orgresearchgate.net This leads to a potent activation of the canonical autophagy pathway, dependent on essential autophagy genes like BECN1 and ATG7. google.com

Role in Beclin 1-Containing Class III PI3K Complexes

Beclin 1 is a central scaffold protein in two main, mutually exclusive Class III PI3K complexes, crucial for different stages of vesicle trafficking. nih.govmolbiolcell.org Tat-beclin 1 directly targets Beclin 1 within these complexes to enhance their lipid kinase activity. nih.govfrontiersin.orgresearchgate.net

Both major Class III PI3K complexes are built around a core of three proteins: the catalytic lipid kinase Vacuolar Protein Sorting 34 (VPS34), its regulatory partner VPS15, and the scaffolding protein Beclin 1. nih.govpsu.edupnas.org Beclin 1 serves as a signal integration hub, and its assembly with VPS15 and VPS34 is fundamental for the kinase activity of the complex. nih.gov Structural studies suggest that Beclin 1 does not directly contact VPS34 but is linked via VPS15. nih.gov The heterodimer of Beclin 1 with either ATG14 or UVRAG forms a regulatory arm that positions the VPS15/VPS34 catalytic arm, enhancing PI3P production on membranes. mdpi.com Tat-beclin 1 has been shown to increase the kinase activity of these assembled complexes, promoting autophagy. frontiersin.orgresearchgate.net

The Class III PI3K Complex 1 (PI3KC3-C1) is distinguished by the presence of Autophagy Related 14 (ATG14). nih.govmolbiolcell.orgmdpi.com This complex is essential for the initiation of autophagy, specifically the nucleation of the phagophore membrane. mdpi.comfrontiersin.org ATG14 targets the complex to the endoplasmic reticulum to initiate autophagosome formation. nih.gov

Tat-beclin 1 directly enhances the activity of PI3KC3-C1. researchgate.net This leads to increased production of PI3P, a key lipid that recruits other autophagy proteins to the nascent autophagosome. The autophagy-inducing effect of Tat-beclin 1 is dependent on the core components of this pathway, including ATG14 and other essential autophagy proteins like ATG5 and ATG7. frontiersin.orgresearchgate.net

The Class III PI3K Complex 2 (PI3KC3-C2) is characterized by the substitution of ATG14 with the UV Radiation Resistance-Associated Gene (UVRAG) protein. nih.govmolbiolcell.orgmdpi.com This complex plays a critical role in the later stages of autophagy, such as autophagosome maturation and fusion with lysosomes, as well as in endocytic trafficking. psu.edupnas.org

Tat-beclin 1 also enhances the kinase activity of the UVRAG-containing Complex 2. researchgate.net This suggests that the peptide's effects are not limited to autophagy initiation but may also influence autophagic flux and endolysosomal pathways. nih.gov The tumor-suppressor function of Beclin 1 has been linked specifically to the PI3KC3-C2 complex and its role in regulating the localization of E-cadherin, a function independent of autophagy but reliant on Beclin 1 and UVRAG. pnas.org By modulating this complex, Tat-beclin 1 could potentially influence these non-autophagic trafficking functions as well. nih.gov

Data Tables

Table 1: Core Components of Beclin 1-Containing Class III PI3K Complexes

| Complex | Core Components | Unique Subunit | Primary Function | Effect of Tat-beclin 1 |

| PI3KC3-C1 | Beclin 1, VPS34, VPS15 | ATG14 | Autophagy Initiation (Phagophore Nucleation) | Enhances Kinase Activity researchgate.net |

| PI3KC3-C2 | Beclin 1, VPS34, VPS15 | UVRAG | Autophagosome Maturation, Endocytic Trafficking | Enhances Kinase Activity researchgate.net |

Influence on Beclin 1 Post-Translational Modifications

Phosphorylation

Phosphorylation is a key post-translational modification that fine-tunes Beclin 1 activity, with different phosphorylation events either promoting or inhibiting autophagy. nih.govphysiology.org Several kinases target Beclin 1 at specific residues to control its function. For instance, the binding of inhibitory proteins like Bcl-2 can prevent kinases such as MK2 and MK3 from accessing and phosphorylating Beclin 1 at Serine 90 (S90), a modification associated with increased autophagy. mdpi.comnih.gov Conversely, kinases like Death-associated protein kinase (DAPK) and ROCK1 can phosphorylate Beclin 1 at Threonine 119 (T119), which disrupts the inhibitory Beclin 1-Bcl-2 interaction and promotes autophagy. nih.govphysiology.orgnih.gov In contrast, oncogenic kinases such as EGFR and Akt can phosphorylate Beclin 1 at various tyrosine and serine residues, respectively, leading to the suppression of autophagy. nih.govphysiology.orgmdpi.compnas.org

The Tat-beclin 1 peptide influences this phosphorylation network primarily by altering the protein complexes surrounding Beclin 1. In models of HER2-positive breast cancer, the HER2 receptor tyrosine kinase interacts with Beclin 1 to inhibit autophagy. pnas.org Treatment with Tat-beclin 1 has been shown to disrupt this HER2/Beclin 1 interaction, thereby relieving this suppression and inducing autophagy. pnas.orgmdpi.com While this action does not directly alter HER2 phosphorylation, it blocks the inhibitory effect of the kinase on the autophagy machinery. pnas.org Furthermore, some research suggests an indirect link between Tat-beclin 1 and the phosphorylation of Beclin 1 by AMP-activated protein kinase (AMPK). Tat-beclin 1 treatment has been observed to increase ferroptosis, a form of cell death that is regulated by the AMPK-mediated phosphorylation of Beclin 1 at serines 90, 93, and 96. mdpi.com This suggests that by modulating Beclin 1's interactions and activity, Tat-beclin 1 can indirectly influence its phosphorylation state.

Table 1: Influence of Tat-beclin 1 on Key Beclin 1 Phosphorylation Events

| Phosphorylation Site | Kinase | Function of Phosphorylation | Reported Influence of Tat-beclin 1 |

|---|---|---|---|

| Y229, Y233, Y352 | EGFR | Inhibits autophagy; promotes Beclin 1 homodimerization and binding to Bcl-2. mdpi.com | No direct effect on phosphorylation, but may counteract inhibition by disrupting other protein-protein interactions. |

| T119 | DAPK, ROCK1 | Promotes autophagy by disrupting the Beclin 1-Bcl-2 interaction. nih.govphysiology.orgnih.gov | Not directly reported; however, by promoting an active conformation of Beclin 1, it may favor such pro-autophagic modifications. |

| S90, S93, S96 | AMPK | Promotes autophagy; regulates ferroptosis. mdpi.com | Indirectly linked; Tat-beclin 1 treatment increases ferroptosis, which is dependent on these phosphorylation events. mdpi.com |

| Multiple Sites | HER2 (interaction) | Inhibits autophagy through direct interaction with Beclin 1. pnas.org | Disrupts the HER2-Beclin 1 interaction, thereby counteracting the inhibitory effect. pnas.orgmdpi.com |

Ubiquitination

Ubiquitination of Beclin 1 is another critical regulatory layer, determining its stability and activity. This process involves the attachment of ubiquitin chains, with the type of linkage dictating the functional outcome. K48-linked polyubiquitination, mediated by E3 ligases such as CUL3, typically targets Beclin 1 for proteasomal degradation, thus inhibiting autophagy. nih.govfrontiersin.org In contrast, K63-linked polyubiquitination, carried out by ligases like TRAF6 and the AMBRA1 complex, serves as a non-degradative signal that enhances Beclin 1's function and promotes the assembly of the autophagy-initiating PI3K complex. nih.govsci-hub.se For example, the HIV Tat protein (distinct from the Tat-beclin 1 peptide) has been shown to induce K63-linked ubiquitination of Beclin 1 via the E3 ligase PELI1, leading to autophagy induction. researchgate.net

The direct influence of the Tat-beclin 1 peptide on the ubiquitination status of endogenous Beclin 1 is not yet extensively documented. The peptide's primary mechanism is to release Beclin 1 from inhibitory partners like GAPR-1. frontiersin.org This liberation could potentially make Beclin 1 more accessible to both activating and deactivating enzymes, including E3 ligases and deubiquitinases. By promoting a pro-autophagic state, it is plausible that Tat-beclin 1 fosters an environment that favors activating K63-linked ubiquitination over degradative K48-linked chains, though direct evidence for this is pending.

Table 2: Key Ubiquitination Events of Endogenous Beclin 1

| E3 Ligase | Ubiquitin Linkage | Consequence for Beclin 1 | Potential Interaction with Tat-beclin 1 |

|---|---|---|---|

| CUL3-KLHL20 | K48-linked | Degradation, autophagy inhibition. nih.govphysiology.orgfrontiersin.org | Direct influence not established. |

| RNF216 | K48-linked | Degradation, autophagy inhibition. nih.gov | Direct influence not established. |

| TRAF6 | K63-linked | Activation, autophagy promotion. | Direct influence not established. |

| AMBRA1-CUL4 | K63-linked | Activation, stabilization of Beclin 1-VPS34 interaction. nih.govsci-hub.se | Direct influence not established. |

| PELI1 | K63-linked | Activation (induced by HIV Tat protein). researchgate.net | Direct influence not established for the Tat-beclin 1 peptide. |

Cleavages

During cellular stress, particularly during apoptosis, Beclin 1 can be targeted for cleavage by caspases. This event represents a critical crosstalk point between the autophagy and apoptosis pathways. Caspase-3, for example, can cleave Beclin 1 at specific sites, such as aspartic acid residues D133 and D149. nih.govscienceopen.comresearchgate.net This cleavage generates N-terminal and C-terminal fragments that are incapable of inducing autophagy. frontiersin.orgnih.gov The loss of full-length Beclin 1 effectively shuts down the autophagic process. Moreover, the resulting C-terminal fragment can translocate to the mitochondria and acquire a pro-apoptotic function, thereby amplifying the apoptotic signal. frontiersin.orgnih.govscienceopen.com This caspase-mediated cleavage serves as a mechanism to switch the cellular response from a pro-survival autophagic one to a pro-death apoptotic one. sci-hub.se